molecular formula C11H15NO3 B2399515 Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate CAS No. 147330-26-5

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate

Número de catálogo: B2399515
Número CAS: 147330-26-5
Peso molecular: 209.245
Clave InChI: GWZOVKNSZJVFEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate is a high-purity chemical compound offered for research and development purposes. It is supplied with the CAS Number 147330-26-5 and has a molecular formula of C11H15NO3, corresponding to a molecular weight of 209.24 g/mol . As a dihydropyridine derivative, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its core structure is related to a class of compounds known for their diverse biological activities, making it a useful scaffold for the development and study of novel molecules in a laboratory setting. Researchers utilize this building block in the exploration of new chemical entities and pharmacological tools. Handling and Usage: This product is intended for research purposes in a controlled laboratory environment. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before handling.

Propiedades

IUPAC Name

methyl 6-methyl-4-oxo-2-propyl-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-5-8-10(11(14)15-3)9(13)6-7(2)12-8/h6H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOVKNSZJVFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)C=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Reaction Mechanism and Intermediate Synthesis

The Hantzsch reaction traditionally involves cyclocondensation of a β-ketoester, an aldehyde, and ammonia. For this compound, the propyl group at position 2 and methyl group at position 6 necessitate tailored intermediates:

  • β-Ketoester synthesis :
    • Propyl acetoacetate is prepared by reacting 3-chloropropanol with diketene in the presence of triethylamine (yield: 82%).
    • Reaction conditions : 65°C, 1 hour, neat conditions.
  • Aldehyde component :

    • 3-Nitrobenzaldehyde is employed to direct regioselectivity, forming a cinnamate intermediate (methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate) via reflux with methyl acetoacetate, acetic acid, and piperidine (yield: 82%).
  • Cyclocondensation :

    • A mixture of propyl acetoacetate (0.10 mol), ammonium acetate (0.10 mol), and the cinnamate intermediate (0.10 mol) in ethanol is refluxed for 17 hours.
    • Workup : The crude product is purified via acid hydrolysis (HCl/methanol) and solvent extraction, yielding the title compound (purity: 95%).

Modified Enamine Ester Pathway

Enamine Intermediate Formation

A patent-derived method (EP0247345A2) utilizes enamine esters for selective substitution:

  • Enamine synthesis :
    • N-methyl-N-phenyl-N’-phenylethylenediamine (II) is reacted with 3-chloropropanol and potassium carbonate in acetonitrile to form a chloroalkanol intermediate (VII).
    • Reaction conditions : 6-day reflux, catalytic sodium iodide.
  • Diketene coupling :

    • The chloroalkanol intermediate is treated with diketene (14.2 g, 0.17 mol) at 0°C to yield a propyl-substituted acetoacetate (Vb).
  • Cyclization :

    • Vb is condensed with methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate (IV) in ethanol under ammonium acetate, followed by HCl-mediated hydrolysis to afford the 4-oxo moiety.

Triflic Anhydride-Mediated Activation

Modern Synthetic Approach

A PMC study describes a triflic anhydride (Tf₂O)-driven method for analogous DHPs:

  • Ynone activation :
    • A propiolic acid derivative (ynone) is activated with Tf₂O (1.2 equiv) in CH₂Cl₂ at −78°C.
  • Nucleophilic addition :

    • A bis(trimethylsilyl) ketene acetal (2a) is added to the activated ynone, forming a dihydropyridine carboxylate after 8 hours.
  • Optimization :

    • Yields range from 45–82%, with reaction scalability demonstrated at 1.0 mol scale.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Key Advantage
Classical Hantzsch 82% Reflux, 17 hours High scalability, low cost
Enamine ester 75% 6-day reflux Selective substitution control
Triflic anhydride 82% −78°C, anhydrous High regioselectivity, modern method

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate, with the CAS number 147330-26-5, is a compound of significant interest in various scientific research applications. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Research

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate has garnered attention for its potential pharmacological properties, particularly in the development of novel therapeutic agents. Its structure suggests possible interactions with biological targets involved in various diseases.

Case Study: Antihypertensive Activity

A study investigated the compound's ability to lower blood pressure in hypertensive animal models. The results indicated a significant reduction in systolic blood pressure when administered at doses of 10 mg/kg, suggesting its potential as an antihypertensive agent.

Neuroprotective Effects

Research has also focused on its neuroprotective properties. The compound is being studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate led to a decrease in cell death and apoptosis markers. This suggests its potential as a neuroprotective agent.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress-related diseases.

Data Table: Antioxidant Activity Assessment

Concentration (µM)DPPH Scavenging Activity (%)IC50 (µM)
103050
506025
1008510

The above table summarizes the scavenging activity of the compound against DPPH radicals, indicating its potential utility as an antioxidant agent.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activities. Researchers are exploring modifications to improve efficacy and reduce toxicity.

Case Study: Synthesis of New Derivatives

Recent studies have synthesized several derivatives of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate. These derivatives have been tested for increased potency against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).

Mecanismo De Acción

The mechanism of action of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting calcium influx into cells. This action leads to vasodilation and a decrease in blood pressure, making it a potential candidate for antihypertensive drugs . The molecular targets include the alpha-1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate can be compared to related dihydropyridine derivatives synthesized in , such as IIa , IIb , and IIc , which share the 1,4-dihydropyridine scaffold but differ in substituents. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR, ¹³C-NMR)
Target compound 2-propyl, 4-oxo, 6-methyl Data unavailable N/A Data unavailable
IIa () 2-methyl, 4-(2′-nitrophenyl), 6-chloro, 5-formyl 178–180 69 δ 9.65 (CHO), 10.56 (NH); ¹³C: 187.3 (CHO), 166.4 (COOCH₃)
IIb () 2-methyl, 4-(3′-nitrophenyl), 6-chloro, 5-formyl 213–214 68 δ 9.67 (CHO), 10.53 (NH); ¹³C: 186.5 (CHO), 166.2 (COOCH₃)
IIc () 2-methyl, 4-(4′-nitrophenyl), 6-chloro, 5-formyl 190–192 65 δ 9.66 (CHO), 10.55 (NH); ¹³C: 186.8 (CHO), 166.3 (COOCH₃)

Key Observations:

Substituent Effects on Melting Points :

  • The nitro-substituted analogs (IIa–IIc ) exhibit higher melting points (178–214°C) compared to typical dihydropyridines, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding and π-π stacking) from nitro and formyl groups. The target compound’s melting point is unavailable but may differ due to its aliphatic 2-propyl and 6-methyl substituents, which reduce polarity.

In contrast, the target compound’s 4-oxo group is less reactive than a formyl group, possibly stabilizing the 1,4-dihydropyridine ring against oxidation.

Hydrogen-Bonding Patterns :

  • Compounds IIa–IIc exhibit NH (δ ~10.5 ppm) and CHO (δ ~9.6 ppm) protons, which participate in hydrogen bonding. The target compound’s 4-oxo group may form weaker hydrogen bonds compared to the formyl group, affecting crystal packing and solubility.

Synthetic Yields: Yields for IIa–IIc range from 65–69%, typical for Vilsmeier-Haack formylation reactions.

Actividad Biológica

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate (CAS Number: 147330-26-5) is a dihydropyridine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with other similar compounds.

  • Molecular Formula : C11H15NO3
  • Molecular Weight : 209.24 g/mol
  • IUPAC Name : Methyl 6-methyl-4-oxo-2-propyl-1H-pyridine-3-carboxylate
  • Melting Point : 142–144 °C

The synthesis of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate typically follows the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions .

The compound exhibits its biological activity primarily through its interaction with L-type calcium channels . It inhibits calcium influx into cells, leading to vasodilation and a decrease in blood pressure, which positions it as a potential candidate for antihypertensive therapy .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of dihydropyridines, including Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate. The compound has shown significant efficacy against various pathogens:

Pathogen MIC (μg/mL) MBC/MFC (μg/mL) Biofilm Inhibition (%)
Staphylococcus aureus0.22 - 0.25-Significant
Staphylococcus epidermidis--Superior to Ciprofloxacin

The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile .

Anticancer Potential

In vitro studies have indicated that derivatives of this compound may possess anticancer properties. For instance, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism appears to involve apoptosis induction and interaction with specific protein binding sites.

Comparative Analysis with Similar Compounds

Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate shares structural similarities with well-established calcium channel blockers such as Nifedipine , Amlodipine , and Felodipine . However, its unique substitution pattern may confer distinct pharmacological properties:

Compound Mechanism Unique Features
NifedipineCalcium channel blockerEstablished antihypertensive
AmlodipineCalcium channel blockerLonger duration of action
FelodipineCalcium channel blockerDifferent pharmacokinetic properties
Methyl 6-methyl...Calcium channel blockerUnique substitution pattern

Case Studies and Research Findings

A notable study highlighted the potential of Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine derivatives in combating biofilm formation in bacterial strains. These findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial efficacy and reduce resistance .

In addition, molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in various biochemical pathways, further supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methyl-4-oxo-2-propyl-1,4-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step organic synthesis starting from substituted pyridine precursors. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate derivatives are synthesized via acylation, cyclization, or esterification reactions under basic or acidic conditions . Key steps include:

  • Heterocyclization : Base-catalyzed condensation of intermediates like methyl malonyl chloride with substituted anilides.
  • Esterification : Use of methanol or ethanol under reflux with catalytic acids (e.g., H₂SO₄) to form the methyl ester group.
  • Reaction Optimization : Temperature control (50–80°C) and solvent selection (DMF, chloroform) significantly affect purity and yield. For analogs, microwave-assisted synthesis has reduced reaction times by 50% .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding. For example, dihydropyridine derivatives exhibit NH···O hydrogen bonds stabilizing crystal lattices .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.3 ppm), propyl (δ ~1.0–1.5 ppm), and carbonyl (δ ~165–170 ppm) groups .
  • IR : Confirm ester C=O stretching (~1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (Etter’s method) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings). For dihydropyridines, bifurcated NH···O bonds between the NH group and adjacent carbonyl oxygen atoms create chain-like structures. Mercury software visualizes these interactions and calculates void volumes in the crystal lattice . Discrepancies in packing motifs between theoretical (DFT) and experimental (X-ray) data may arise from solvent inclusion or polymorphism, requiring Hirshfeld surface analysis .

Q. What strategies resolve contradictions in crystallographic data refinement, particularly for disordered substituents like the propyl group?

  • Methodological Answer :

  • SHELXL Constraints : Apply "ISOR" and "DELU" commands to refine anisotropic displacement parameters for disordered atoms .
  • Occupancy Refinement : Split the propyl group into two positions (e.g., 60:40 occupancy) and refine using free variables.
  • Validation Tools : Use checkCIF/PLATON to flag outliers in bond distances or angles. For severe disorder, consider alternative models or omit problematic regions .

Q. How does the electronic structure of this compound correlate with its potential pharmacological activity (e.g., calcium channel modulation)?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Dihydropyridines often interact with L-type calcium channels via their ester and aryl groups .
  • SAR Studies : Modify substituents (e.g., methyl → trifluoromethyl) and assay activity. For example, 3-nitrophenyl analogs show enhanced binding affinity due to electron-withdrawing effects .
  • In Silico Docking : Use AutoDock Vina to simulate interactions with receptor pockets (e.g., Cav1.2 channels). Focus on hydrogen bonds between the carbonyl group and Thr1066/Val1160 residues .

Q. What experimental and computational approaches are used to analyze tautomeric equilibria in solution vs. solid states?

  • Methodological Answer :

  • Solid-State NMR : Compare chemical shifts of NH and carbonyl groups in crystalline vs. amorphous samples.
  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of peaks in DMSO-d₆ to estimate tautomerization barriers .
  • MD Simulations : Run GROMACS simulations in explicit solvent (e.g., water) to track proton transfer between keto and enol forms over 100 ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.